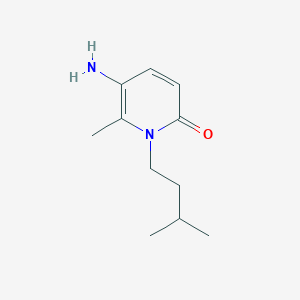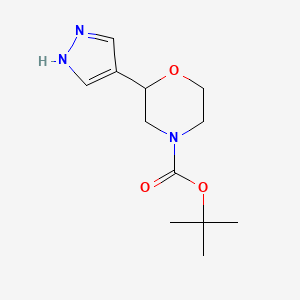![molecular formula C11H13ClN2S B13323260 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable chloro-substituted pyrimidine precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky dimethylpropyl group can influence its interaction with biological targets, potentially leading to enhanced selectivity and potency compared to similar compounds.
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-11(2,3)6-8-13-9(12)7-4-5-15-10(7)14-8/h4-5H,6H2,1-3H3 |
InChI Key |
CVKGKHKQBWWEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


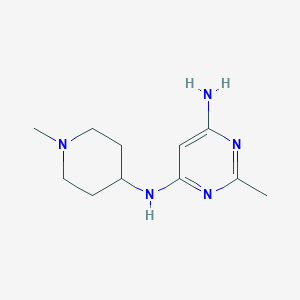

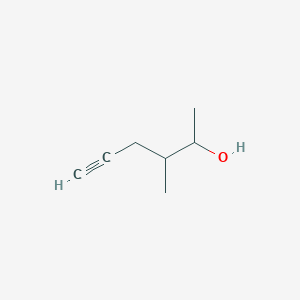
![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
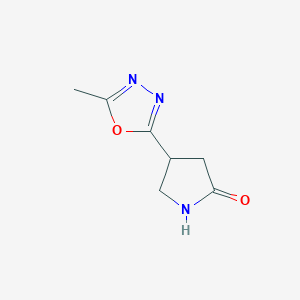
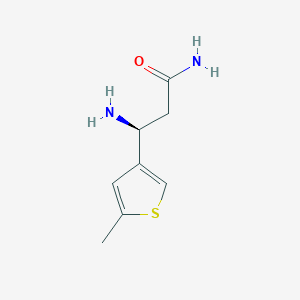
![2-{[(Benzyloxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B13323231.png)
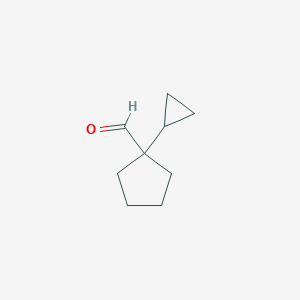
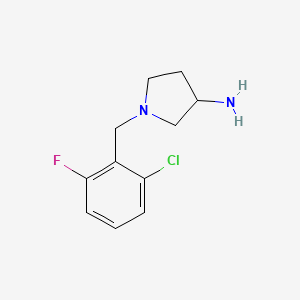
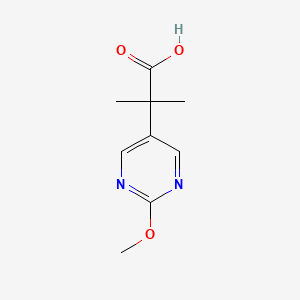
![N-[(1-fluorocyclohexyl)methyl]oxolan-3-amine](/img/structure/B13323255.png)
